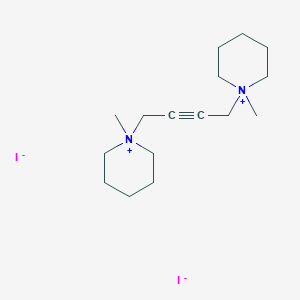
1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties This compound features a but-2-yne-1,4-diyl linkage between two 1-methylpiperidin-1-ium groups, with diiodide as the counterion
Preparation Methods
The synthesis of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide typically involves the following steps:
Starting Materials: The synthesis begins with but-2-yne-1,4-diol and 1-methylpiperidine.
Reaction Conditions: The but-2-yne-1,4-diol is reacted with 1-methylpiperidine in the presence of a suitable base to form the intermediate compound.
Quaternization: The intermediate is then quaternized using methyl iodide to form the final product, 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide can be compared with similar compounds such as:
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dichloride: Similar structure but with chloride as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dibromide: Similar structure but with bromide as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) difluoride: Similar structure but with fluoride as the counterion.
The uniqueness of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide lies in its specific counterion (diiodide) and its resulting properties and reactivity.
Properties
CAS No. |
113817-98-4 |
|---|---|
Molecular Formula |
C16H30I2N2 |
Molecular Weight |
504.23 g/mol |
IUPAC Name |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-8,11-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HKMSQMRUVFYFOI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CC#CC[N+]2(CCCCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


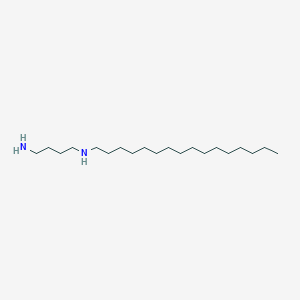
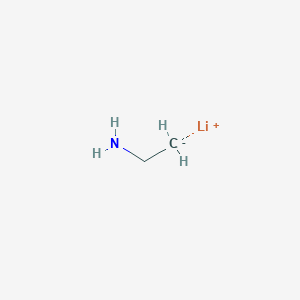
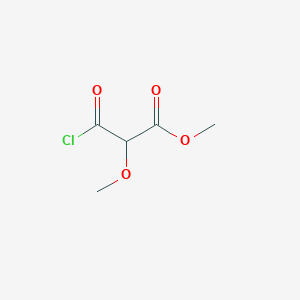
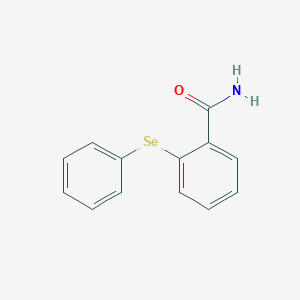
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
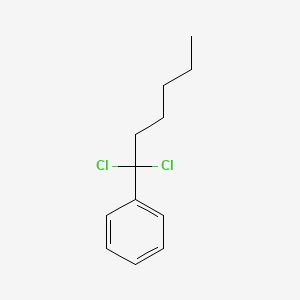
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
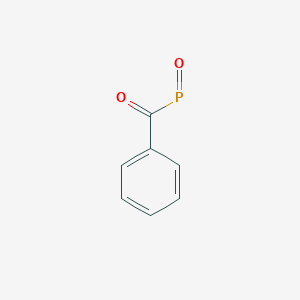
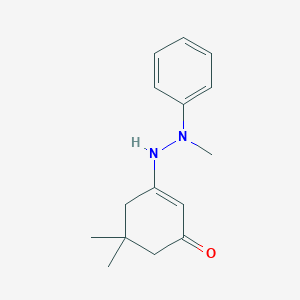
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
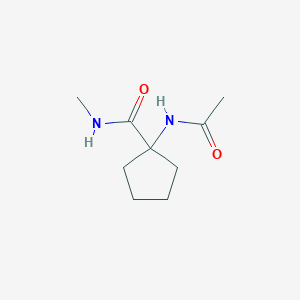
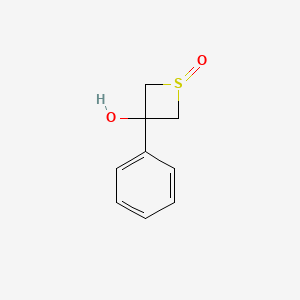
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
